Product packaging for Tartaramide(Cat. No.:CAS No. 6051-30-5)

Tartaramide

Cat. No.: B8813970
CAS No.: 6051-30-5
M. Wt: 148.12 g/mol
InChI Key: GRMNJXQBRPJVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tartaramide, chemically known as 2,3-dihydroxysuccinamide, is an organic compound with the molecular formula C4H8N2O4 and a molecular weight of 148.12 g/mol . Its structure features two hydroxyl groups and two amide groups, making it a molecule of significant interest in stereochemical and crystallography research. Historically, this compound has been central to studies on quasi-racemates, following Louis Pasteur's foundational work on molecular chirality . Modern research continues to investigate the crystallization behavior of quasiracemic mixtures, such as those formed between this compound and malamide, to understand fundamental principles of molecular assembly and near-inversion symmetry in solid-state structures . Beyond fundamental science, a specific derivative of this compound is recognized as an impurity in the synthesis of Varenicline, a pharmaceutical agent used for smoking cessation . This highlights its relevance in pharmaceutical analysis and the development of high-purity active pharmaceutical ingredients (APIs). This product is intended for research and analysis purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O4 B8813970 Tartaramide CAS No. 6051-30-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6051-30-5

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

2,3-dihydroxybutanediamide

InChI

InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)

InChI Key

GRMNJXQBRPJVQV-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)N)O)(C(=O)N)O

Origin of Product

United States

Advanced Synthetic Methodologies for Tartaramide and Its Derivatives

Controlled Synthesis of Enantiopure Tartaramide Isomers

The stereochemical integrity of tartaramides is paramount for their application in asymmetric synthesis. Consequently, methods that ensure the controlled synthesis of specific enantiopure isomers are of critical importance.

A highly effective method for the preparation of L-tartaramides involves the aminolysis of a reactive tartaryl chloride intermediate. wikipedia.org Naturally occurring L-(+)-tartaric acid serves as the chiral precursor. wikipedia.org To facilitate the reaction in organic solvents, the polar carboxyl and hydroxyl groups of the tartaric acid are typically protected. wikipedia.org

One common strategy begins with the conversion of L-(+)-tartaric acid to its dimethyl ester, which is then protected with an isopropylidene group to form dimethyl 2,3-O-isopropylidene-L-tartrate. wikipedia.org This intermediate is subsequently hydrolyzed to its lithium salt and then converted to the reactive 2,3-O-isopropylidene-L-tartaryl chloride. wikipedia.org This acid chloride readily undergoes aminolysis with a variety of primary and secondary amines to produce the corresponding chiral 2,3-O-isopropylidene-L-tartaramides in high yields. wikipedia.org The use of excess amine can drive the reaction to quantitative conversion. wikipedia.org

This method provides a versatile route to a range of L-tartaramides with diverse N-substituents. The resulting tartaramides have potential applications as ionophores for ion-selective electrodes and as chiral auxiliaries and ligands. wikipedia.org For instance, the unprotected diol form, N,N,N',N'-tetramethyl-L-tartaramide, has been utilized as an enantiomerically pure chiral auxiliary for chiral Lewis acids. wikipedia.orgresearchgate.net

Reactant 1Reactant 2ProductYield (%)
2,3-O-isopropylidene-L-tartaryl chlorideBenzylamine2,3-O-isopropylidene-L-tartaramide (R=H, R'=benzyl)91
2,3-O-isopropylidene-L-tartaryl chlorideIsopropylamine2,3-O-isopropylidene-L-tartaramide (R, R'=isopropyl)93
2,3-O-isopropylidene-L-tartaryl chlorideIsobutylamine2,3-O-isopropylidene-L-tartaramide (R, R'=isobutyl)89
2,3-O-isopropylidene-L-tartaryl chlorideCyclohexylamine2,3-O-isopropylidene-L-tartaramide (R, R'=cyclohexyl)90

Table 1: Examples of L-Tartaramide Synthesis via Aminolysis of 2,3-O-isopropylidene-L-tartaryl chloride. Data sourced from Choi et al. (1997). wikipedia.org

Enantiopure tartaramides are accessible through the direct use of chiral tartaric acid and its derivatives. researchgate.net Tartaric acid, an inexpensive and readily available chiron, allows for the unambiguous setting of two stereocenters in a target molecule. researchgate.net Besides the acid itself, derivatives such as tartrate esters and diacyl tartaric anhydrides serve as valuable starting materials. researchgate.netcapes.gov.br

The synthesis often involves reacting the chiral tartaric acid precursor with an amine. However, direct amidation can be challenging and may require harsh conditions. researchgate.net To circumvent this, more reactive derivatives are often employed. For example, N,N,N′,N′-tetraaryl-R,R-tartramides can be prepared from 2,3-O-isopropylidene-R,R-tartryl chloride through aminolysis with corresponding secondary amines. mit.edu

Another approach involves the polycondensation of tartaric acid derivatives. For instance, stereoregular polyamides have been synthesized by reacting diesters of dicarboxylic acids like L-tartaric acid with diamines at moderate temperatures (e.g., 80 °C) to avoid altering the hydroxylated portions. The use of tartaric acid derivatives as chiral resolving agents is also a well-established method for separating racemic mixtures, which relies on the formation of diastereomeric salts that can be separated by physical means like crystallization.

Aminolysis Reactions for L-Tartaramide Preparation

Rational Design and Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold allows for the fine-tuning of its properties and the creation of derivatives with specific applications, from chiral stationary phases to complex molecular architectures.

The synthesis of N-substituted tartaramides is a straightforward way to introduce functional diversity. These compounds are typically prepared by reacting tartaric acid or its activated derivatives with primary or secondary amines. researchgate.net For example, N,N′-dialkyltartramides have been obtained through the thermolysis of L-, D-, or meso-tartaric acids with various alkylamines. researchgate.net Microwave-assisted synthesis has also been explored as a rapid and solvent-free method for this transformation. researchgate.net

These N-substituted derivatives have found use as chiral auxiliaries in various catalytic systems. mit.edu For instance, four novel chiral stationary phases for high-performance liquid chromatography (HPLC) were developed by coupling 2-chrysenylamine and 1-pyrenylamine to (R,R)-tartaric acid diamide (B1670390) derivatives. researchgate.net These materials demonstrated excellent enantioselectivity for a range of compounds. researchgate.net Furthermore, N,N,N',N'-L-tartaramide has been used as a chiral auxiliary in the enantioselective synthesis of homocrotylation reagents, achieving high diastereoselectivity and enantiomeric excess in subsequent reactions. researchgate.net

Silylation represents a key strategy for modifying the reactivity and solubility of this compound precursors, particularly in the context of polymer synthesis. The introduction of trimethylsilyl (B98337) groups can activate reactants for polycondensation reactions.

A notable methodology involves the preparation of stereoregular polytartaramides through the polycondensation of a tartrate derivative with a silylated diamine. mit.edu Specifically, bis(pentachlorophenyl) 2,3-O-methylene-L-tartrate can be reacted with 1,n-alkanediamines that have been activated as their N,N'-bis(trimethylsilyl) derivatives. mit.edu This reaction yields stereoregular polyamides with chiral carbons in the polymer backbone. mit.edu The resulting silylated this compound-based polymers are often soluble in organic solvents like chloroform (B151607) and can form highly crystalline films. mit.edu This approach highlights the utility of silylation not on the final this compound itself, but on the amine monomer, to facilitate the formation of a larger, well-defined "scaffold" or polymer.

The silylation of nucleobases, such as 5-fluorocytosine (B48100) with N,O-bis(trimethylsilyl)acetamide, is also a critical step in the synthesis of nucleoside analogues, where the silylated base is subsequently coupled with a sugar moiety, which can be derived from tartaric acid.

The inherent C2-symmetry and bifunctional nature of tartaric acid make it an excellent platform for the design of chemical cross-linking agents. These reagents are valuable for studying protein structures and creating complex molecular assemblies.

An example of a this compound-based bifunctional cross-linker is N,N'-bis(3-succinimidyloxycarbonylpropyl)this compound (SPT). This compound, along with disuccinimidyl tartarate (DST), was synthesized to serve as a cross-linking agent. These molecules possess reactive groups at both ends, allowing them to link two different molecular entities. Another example involves the synthesis of a new protein crosslinking agent, 2,3-dibromopropionyl-N-hydroxysuccinimide ester, which acts as a heterobifunctional crosslinker. While not a this compound itself, its synthesis highlights the principles that can be applied to create tartaric acid-based linkers. Such bifunctional this compound derivatives have been used in various biochemical applications, including the cross-linking of proteins like ubiquinone cytochrome c reductase (complex III).

Silylated this compound Scaffolds

Polymerization and Macrocyclization Utilizing this compound Units

The inherent chirality and functionality of tartaramides make them valuable building blocks for the construction of complex macromolecular architectures. Researchers have successfully employed this compound units in the synthesis of optically active polyamides, block copolymers, and macrocycles, opening avenues for new materials with tailored properties.

Synthesis of Optically Active Polyamides from this compound Monomers

The synthesis of optically active polyamides from this compound monomers has been a subject of significant research, leveraging the stereochemical diversity of tartaric acid to create polymers with unique properties. doi.org These polyamides are typically synthesized through polycondensation reactions between a tartaric acid derivative and various diamines.

One common approach involves the high-temperature condensation of a salt formed from d-tartaric acid and a diamine. dss.go.th For instance, polyamides have been synthesized using diamines such as hexamethylenediamine, as well as aromatic diamines like o-, m-, and p-phenylenediamine. dss.go.th The properties of the resulting polyamides, such as poly(hexamethylene-d-tartaramide), are influenced by factors like the solvent used, polymerization time, and the pH of the reaction mixture. dss.go.th Importantly, studies have shown that the d-tartaric acid moiety does not undergo racemization during the high-temperature condensation polymerization, thus preserving the optical activity of the final polymer. dss.go.th

Another versatile method is the active ester polycondensation, which allows for milder reaction conditions. This technique has been used to synthesize a variety of polyamides. For example, AA·BB-type polyamides have been prepared from L-lysine and either D- or L-tartaric acid. researchgate.net In this method, the carboxyl and hydroxyl groups of the monomers are often protected (e.g., as methyl esters and methyl ethers, respectively) to control the polymerization process. researchgate.net The direct reaction of methyl L-lysinate dihydrochloride (B599025) with bis(pentachlorophenyl) di-O-methyl tartaric acid yields aregic polyamides, while isoregic and syndioregic polyamides can be obtained using specifically designed monomeric precursors. researchgate.net These polyamides exhibit optical activity and are generally soluble in organic solvents like chloroform. researchgate.net

The choice of diamine and the specific tartaric acid derivative significantly impacts the properties of the resulting polyamides. For instance, stereoregular polyamides have been synthesized from the bis(pentachlorophenyl) esters of 2,3-di-O-methyl-tartaric acids (both D- and L-forms) and (2S,3S)-2,3-dimethoxy-1,4-butanediamine. doi.org X-ray diffraction studies of these polymers revealed that the optically active polyamide (PTA-LL) crystallizes in an orthorhombic lattice, while the racemic version (PTA-LD) adopts a triclinic structure, with both featuring a folded chain conformation. doi.org

The table below summarizes various optically active polyamides synthesized from this compound monomers and their key properties.

Tartaric Acid DerivativeDiaminePolymerization MethodKey Polymer Properties
d-Tartaric AcidHexamethylenediamineHigh-temperature condensationOptically active; properties influenced by solvent and pH. dss.go.th
d-Tartaric Acido-, m-, p-PhenylenediamineHigh-temperature condensationOptically active. dss.go.th
Di-O-methyl-L-tartaric Acid1,n-Alkanediamines (n=2, 4, 6, 8)Not specified in abstractCrystalline; adopt hydrogen-bonded pleated sheet structures. capes.gov.br
L- or D-Tartaric Acid (as di-O-methyl derivative)L-Lysine (as methyl ester)Active ester polycondensationOptically active; soluble in chloroform; glass transition temperatures around 100-105 °C. researchgate.net
2,3-di-O-methyl-tartaric acids (D- and L-forms)(2S,3S)-2,3-dimethoxy-1,4-butanediamineActive ester polycondensationOptically active (PTA-LL) and racemic (PTA-LD) forms with different crystal structures. doi.org

Development of this compound-Incorporated Block Copolymers

The incorporation of this compound units into block copolymers represents a strategy to combine the unique properties of this compound-based segments with those of other polymer blocks, leading to materials with novel self-assembly behaviors and functionalities. While the synthesis of block copolymers is a well-established field, the specific development of this compound-incorporated block copolymers is an emerging area. mdpi.comnih.govfrontiersin.org The general strategies for block copolymer synthesis, such as sequential monomer addition via controlled/"living" polymerization techniques, are applicable. nih.gov

One of the primary methods for creating block copolymers is through sequential polymerization, where a first block is synthesized and then acts as a macroinitiator for the polymerization of a second monomer. nih.gov Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) are particularly powerful for this purpose as they allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org

For instance, a this compound-containing block could be synthesized first, and then a second monomer could be polymerized from the active chain-end of the this compound block. Alternatively, a pre-made polymer could be coupled with a this compound-containing segment. The synthesis of ABA triblock copolymers, for example, has been achieved by coupling hydroxyl-terminated polymers with isocyanate-terminated prepolymers, a method that could be adapted to incorporate this compound segments. dtic.mil

The properties of the resulting block copolymers would be highly dependent on the nature of the different blocks. For example, combining a hydrophilic this compound-containing block with a hydrophobic block, such as one derived from n-alkyl methacrylates, could lead to amphiphilic block copolymers capable of self-assembly into micelles or other nanostructures in selective solvents. mdpi.com The thermal properties, such as the glass transition temperature (Tg), of such copolymers would be influenced by the properties of the individual blocks and the degree of phase separation between them. mdpi.com The incorporation of flexible segments like polydimethylsiloxane (B3030410) (PDMS) with a rigid this compound-based polyamide block could enhance properties like thermal stability and processability. mdpi.com

The table below outlines potential strategies and expected properties for this compound-incorporated block copolymers, based on established synthesis methods.

Block Copolymer ArchitecturePotential Synthesis MethodConstituent BlocksExpected Properties
AB DiblockRAFT or NMP Sequential PolymerizationA: this compound-based polyamide/polyester B: Polystyrene, Polymethacrylate, etc.Amphiphilicity (if blocks have different polarities), microphase separation, potential for self-assembly. mdpi.comrsc.org
ABA TriblockCoupling ReactionA: Polystyrene, etc. B: this compound-based polymerThermoplastic elastomeric behavior, enhanced thermal stability depending on the blocks. dtic.mil
(AB)n MultiblockPolycondensationA: Rigid this compound-based polyamide B: Flexible polyether or polyesterSegmented copolymers with tunable mechanical and thermal properties. dtic.mil

DNA-Templated Synthesis of this compound-Containing Macrocycles

A novel and highly sophisticated application of this compound chemistry is its use in the DNA-templated synthesis of macrocycles. This cutting-edge technique allows for the creation of large libraries of complex molecules, which can then be screened for specific biological activities.

In a notable example, a this compound derivative was utilized as a key building block in the synthesis of a library containing 13,000 synthetic small-molecule macrocycles. amazonaws.com The process begins with an oligonucleotide attached to a solid support. An O,O'-diacetyl-L-tartaric acid monobenzylamide group is attached to a lysine (B10760008) scaffold which is linked to the DNA. amazonaws.com The synthesis of the macrocycle then proceeds through a series of chemical steps performed on the DNA-linked scaffold.

The general workflow involves:

Scaffold Attachment: A scaffold molecule, containing the this compound unit and a side-chain amine, is attached to the 5' end of a DNA oligonucleotide on a solid support. amazonaws.com

Building Block Addition: A series of building blocks are sequentially added to the scaffold.

Macrocyclization: The final step involves an intramolecular reaction to close the ring and form the macrocycle, which remains attached to its DNA template.

The use of a this compound derivative in the scaffold is significant. The stereochemistry of the tartaric acid moiety can influence the conformational preferences of the resulting macrocycle, which in turn can affect its binding properties to biological targets. The DNA template acts as a "barcode," allowing for the identification of each unique macrocycle in the library through DNA sequencing.

This methodology demonstrates the power of combining the chemical diversity of organic synthesis with the informational capacity of DNA. The incorporation of this compound units into these macrocycles introduces specific stereochemical and functional features that can be crucial for their ultimate application in areas such as drug discovery. amazonaws.com

Structural Elucidation and Theoretical Investigations of Tartaramide Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in defining the molecular framework and functional groups present in tartaramide systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of this compound derivatives in solution and in the solid state. ebsco.comwikipedia.org

¹H NMR: Proton NMR spectra provide information about the chemical environment of hydrogen atoms. For instance, in silylated-tartaramide derivatives, the methine protons of the this compound backbone typically appear as a singlet. academie-sciences.fr In studies of diastereomeric tartaric acid monoamides, ¹H NMR in acetonitrile-d3 (B32919) revealed a dihedral angle of about 110º around the vicinal protons of the tartaric acid moiety. asianpubs.org The formation of an amide group in oligoamide-tartaramides is confirmed by signals between 3.2 and 3.5 ppm, corresponding to the CH₂ group adjacent to the amide nitrogen. researchgate.net

²⁹Si CP MAS NMR: For silica-based hybrid materials derived from silylated tartaramides, solid-state ²⁹Si Cross-Polarization Magic Angle Spinning (CP MAS) NMR is employed. mdpi.com This technique helps to understand the degree of condensation of the siloxane network. academie-sciences.fr The presence of different silicon environments (Q², Q³, Q⁴ sites) can be identified, providing insight into the structure of the hybrid material. researchgate.netresearchgate.net For example, the presence of Q³ and Q² peaks with enhanced intensity in ²⁹Si{¹H} CP MAS NMR spectra indicates the presence of proximal hydrogen atoms. researchgate.net

Table 1: Representative NMR Data for Silylated this compound Derivatives

Nucleus Compound Type Chemical Shift (δ, ppm) Assignment Reference
¹H (R,R)-(+)-2,3-Bis-triethoxysilylpropyl-N,N,N',N'-tetramethyl-L-tartaramide 4.77 CHO academie-sciences.fr
¹³C (R,R)-(+)-2,3-Bis-triethoxysilylpropyl-N,N,N',N'-tetramethyl-L-tartaramide 170.1 C=O academie-sciences.fr
²⁹Si (R,R)-(+)-2,3-Bis-triethoxysilylpropyl-N,N,N',N'-tetramethyl-L-tartaramide -45.0 Si academie-sciences.fr
¹³C CP MAS Chiral Xerogel (X3L) 170 C=O academie-sciences.fr
²⁹Si CP MAS Chiral Xerogel (X3L) -59, -66, -100, -110 Q sites academie-sciences.fr

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound compounds by measuring the absorption of infrared radiation. scribd.com

Key characteristic absorption bands for tartaramides include:

N-H stretching: Associated with the amide groups.

C=O stretching: A strong absorption band characteristic of the amide carbonyl group, typically observed around 1650 cm⁻¹. academie-sciences.fr

O-H stretching: From the hydroxyl groups on the tartaric acid backbone, often seen as a broad band. academie-sciences.fr

C-N stretching: Associated with the amide linkage.

In silylated this compound precursors for hybrid materials, additional bands corresponding to Si-O-C and Si-O-Si linkages can be observed. academie-sciences.fr FTIR is also valuable for studying the structural and crystallization behavior of this compound-based compounds. tdx.cat

Table 2: Key FTIR Absorption Bands for a this compound Derivative

Compound Wavenumber (cm⁻¹) Functional Group Assignment Reference
(R,R)-(+)-2,3-Bis-triethoxysilylpropyl-N,N,N',N'-tetramethyl-L-tartaramide 3481 O-H stretching academie-sciences.fr
2973, 2928, 2885 C-H stretching academie-sciences.fr
1650 C=O stretching (Amide I) academie-sciences.fr
1399 C-N stretching / N-H bending (Amide II) academie-sciences.fr
1080 Si-O-C stretching academie-sciences.fr

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of crystalline materials. anton-paar.comcreative-biostructure.com

Powder XRD (PXRD): This technique is used to analyze polycrystalline or powdered samples. It provides information about the phase composition and crystallinity of the material. researchgate.net For silica-based hybrid materials derived from tartaramides, PXRD can reveal the degree of organization of the xerogel network. academie-sciences.fr

Single-Crystal XRD (SCXRD): When suitable single crystals can be grown, SCXRD provides a precise determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. creative-biostructure.comuhu-ciqso.es For example, a study on a quasiracemate of (+)-tartaramide and (-)-malamide used single-crystal analysis to reveal detailed hydrogen-bonding contacts and packing motifs. rsc.org The analysis showed that racemic this compound and the quasiracemate, despite organizing in different space groups, exhibit close isostructural relationships. rsc.org The complex network of N-H···O and O-H···O contacts, crucial for the crystal packing, was elucidated. rsc.org

Table 3: Crystallographic Data for Racemic this compound

Parameter Racemic this compound ((±)-2-H) Reference
Crystal System Monoclinic rsc.org
Space Group P2₁/c rsc.org
Hydrogen Bonds 12 unique N/O-H···O contacts rsc.org
N/O···O distance (Å) 2.6609(1)–3.045(1) rsc.org
∠ N/O-H···O (°) 137(2)–176(2) rsc.org

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions. technologynetworks.commdpi.com In the context of this compound-based catalytic systems, UV-Vis spectroscopy can be used to monitor the formation of reaction intermediates and to study the kinetics of catalytic processes. spectroscopyonline.comrsc.org

For instance, in a catalytic system for the enantioselective addition of boronates to chromene acetals using a this compound-derived acid catalyst, UV-Vis spectroscopy was used to detect the formation of a benzopyrylium intermediate. nih.gov The appearance of a distinct peak at 449 nm over time confirmed the generation of this key species in the catalytic cycle. nih.gov This technique is particularly useful for studying reactions involving transition metal complexes or conjugated organic molecules, where electronic transitions fall within the UV-Vis range. spectroscopyonline.com

X-ray Diffraction (XRD) and Single-Crystal Analysis

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data, providing deeper insights into the electronic structure, stability, and reactivity of this compound systems.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.comrsc.org It is a powerful tool for calculating the geometric and electronic properties of molecules, such as this compound and its derivatives. researchgate.net

DFT calculations can be used to:

Optimize molecular geometries: To predict the most stable conformation of a molecule.

Calculate electronic properties: Such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding reactivity. biorxiv.org

Simulate spectroscopic data: To aid in the interpretation of experimental spectra.

Investigate reaction mechanisms: By calculating the energies of reactants, products, and transition states.

In a study of a quasiracemate system involving this compound, solid-state DFT calculations were used to quantify the crystal stabilization energies and rationalize the observed packing tendencies. rsc.org These calculations can help to understand the subtle energetic differences that govern the formation of different crystal structures.

Molecular Mechanics (MM) and Semiempirical Methods for Conformational Analysis

The conformational landscape of tartaramides, which dictates their physical and chemical properties, has been extensively investigated using computational methods. Molecular Mechanics (MM) and semiempirical quantum chemical methods serve as powerful tools for exploring the potential energy surfaces of these molecules, identifying stable conformers, and understanding the geometric preferences dictated by their flexible backbones. asianpubs.orgpsnc.plifes.edu.br

Molecular Mechanics methods, such as MM2, are force-field-based approaches that calculate the steric energy of a molecule, allowing for the rapid optimization of geometries and the exploration of various conformations. asianpubs.orgnih.gov These methods are particularly useful for initial conformational searches on flexible molecules like tartaramides. ifes.edu.brrsc.org Semiempirical methods, including AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap), offer a higher level of theory by simplifying the Schrödinger equation and using parameters derived from experimental data. psnc.plnumberanalytics.com They provide a balance between the computational cost of ab initio methods and the speed of MM, enabling the calculation of electronic properties in addition to conformational energies. mpg.de

A key area of investigation in this compound systems is the rotation around the central C-C bond and other rotatable bonds. psnc.pl Studies on (R,R)-tartaric acid diamide (B1670390) have shown that different semiempirical methods can sometimes yield contradictory results; for instance, MNDO predicted the T conformer (with the main chain in an extended, planar zigzag conformation) to be most stable, aligning with crystal structure data, while PM3 favored the G" conformer. psnc.pl The stability of these conformers is largely influenced by the formation of intramolecular hydrogen bonds, which can create five-membered or six-membered rings, and by electrostatic interactions. psnc.pl

In a study correlating chromatographic behavior with molecular structure, molecular mechanics (MM2) and semi-empirical (AM1) calculations were used in sequence. asianpubs.org Researchers first fixed the dihedral angles of the tartaric acid moiety to values determined by ¹H NMR spectroscopy (approximately 110°) in acetonitrile-D3. asianpubs.org Subsequent energy optimization using these computational methods provided stable conformations, which were then used to calculate properties like the logarithm of the partition coefficient (log P). asianpubs.org This integrated approach, combining experimental data with computational analysis, demonstrates the utility of MM and semiempirical methods in deriving conformations that are relevant to specific experimental conditions. asianpubs.org

The choice between classical and semi-empirical methods often depends on the desired accuracy. For simple conformational analyses where high precision is not critical, classical methods may suffice. However, for more accurate data that closely mirrors experimental findings, semi-empirical treatments are often the preferred option. ifes.edu.br

Prediction of Intermolecular Interactions and Crystal Packing

The prediction and analysis of intermolecular interactions are fundamental to understanding the crystal packing of tartaramides, which in turn governs their solid-state properties. This compound molecules feature multiple hydrogen bond donors (N-H from the amide and O-H from the tartaryl backbone) and acceptors (C=O and O-H oxygens), leading to complex and robust hydrogen-bonding networks in the crystalline state. rsc.org

Computational studies, particularly those employing Density Functional Theory with dispersion corrections (DFT-D), have been instrumental in quantifying the energetics of these interactions. rsc.org For instance, an analysis of a racemic this compound crystal, (±)-2-H, revealed a complex network comprising 12 unique N-H···O and O-H···O hydrogen bonds for each racemic pair. rsc.org These interactions dictate the molecular alignment, which can be described by glide-plane and inversion symmetry relationships. rsc.org

A comparative study between the racemic this compound ((±)-2-H) and a quasiracemate of (+)-tartaramide and (-)-malamide ((+)-2-H/(-)-3-H) provided insight into the subtle energy differences that define crystal packing. While the two crystal structures are largely isostructural, the quasiracemate features one fewer O-H···O interaction per molecular pair. rsc.org DFT-D calculations quantified the impact of this difference, showing that the intermolecular interaction energy (Eint) favored the racemate by 13.23 kJ mol⁻¹. rsc.org This relatively small energy difference highlights that the loss of a single hydrogen bond, out of many, is not sufficient to force a completely different molecular arrangement. rsc.org

Visual tools such as molecular Hirshfeld surfaces are also employed to analyze intermolecular interactions in a holistic manner. researchgate.net These surfaces provide a visual map of all close intermolecular contacts simultaneously, offering a detailed picture of the molecular shape within its crystalline environment and highlighting the nature and type of interactions responsible for the crystal architecture. researchgate.netresearchgate.net

Table 1: Calculated Interaction Energies for this compound(2)/Malamide(3) Systems (kJ mol⁻¹) This table presents data from DFT-D calculations, comparing the intermolecular energies of a racemic this compound crystal with a quasiracemic crystal. The data has been normalized for a pair of molecules.

Crystal SystemIntermolecular Interactions (Eint)Note
Racemic this compound ((±)-2-H)FavoredContains 12 unique N/O-H···O interactions per pair.
Quasiracemate ((+)-2-H/(-)-3-H)Less stable by 13.23 kJ mol⁻¹Contains 11 unique N/O-H···O interactions per pair.
Source: The Royal Society of Chemistry rsc.org

Structure-Reactivity and Structure-Selectivity Correlation Studies

Structure-reactivity and structure-selectivity relationships (SRR/SSR) are crucial for understanding and predicting the chemical behavior of this compound systems, particularly in applications like chromatography and asymmetric synthesis. asianpubs.orgrsc.org These studies correlate specific structural features, such as stereochemistry and conformation, with observable outcomes like reaction rates or separation efficiency. asianpubs.orgcapes.gov.br

A prominent example of a structure-selectivity study involves the resolution of diastereomeric tartaric acid monoamides using reversed-phase high-performance liquid chromatography (RP-HPLC). asianpubs.org In this case, the elution order of diastereomers was directly correlated with their molecular structure and hydrophobicity. Specifically, O,O'-diacetyl-(2R,3R)-tartaric acid (R)-amides were observed to elute faster than their (R,R,S)-amide counterparts. asianpubs.org This difference in retention time was explained by computational analysis. Molecular mechanics and semiempirical calculations were used to determine the stable conformations and to calculate the logarithm of the partition coefficient (C log P), a measure of hydrophobicity. asianpubs.org The calculated C log P values were consistent with the observed elution order, demonstrating that the more hydrophobic diastereomer is retained longer on the nonpolar stationary phase. This work establishes a clear link between the calculated molecular structure and the experimentally observed chromatographic selectivity. asianpubs.org

Table 2: Calculated log P (C log P) Values and Elution Order for Diastereomeric Tartaramides This table shows the correlation between the calculated hydrophobicity (C log P) and the elution behavior in RP-HPLC for pairs of O,O'-diacetyl-(2R,3R)-tartaramides.

Amine MoietyDiastereomer ConfigurationC log PElution Order
1-Phenylethylamine(R,R,R)0.951st
(R,R,S)1.012nd
1-(1-Naphthyl)ethylamine(R,R,R)1.881st
(R,R,S)1.942nd
Phenylglycine methyl ester(R,R,R)0.581st
(R,R,S)0.612nd
Source: Asian Journal of Chemistry asianpubs.org

Furthermore, novel this compound derivatives have been synthesized and evaluated as chiral stationary phases (CSPs) for HPLC. researchgate.net Compounds such as (R,R)-N-isopropyl-N′-(1-pyrenyl)this compound and (R,R)-N-(2-chrysenyl)-N′-isopropylthis compound, when adsorbed onto porous graphitic carbon, show excellent enantioselectivity for a variety of racemic compounds. researchgate.net The selectivity in these systems is intrinsically dependent on the specific structure of the this compound derivative, which creates a chiral environment capable of differentiating between enantiomers through distinct intermolecular interactions. capes.gov.brresearchgate.net These applications underscore the power of using this compound scaffolds to translate molecular structure into functional selectivity.

Applications of Tartaramide in Asymmetric Catalysis

Tartaramide as Chiral Auxiliaries in Organic Transformations

As chiral auxiliaries, tartaramides are temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. Their C2-symmetric backbone provides a well-defined chiral environment that can effectively bias the approach of reagents to a prochiral center.

Lewis acid catalysis is a fundamental activation strategy in organic synthesis, accelerating reactions like the Diels-Alder, Friedel-Crafts, and various aldol, Mannich, and Michael reactions. gdch.de The complexation of a Lewis acid to a dienophile or electrophile lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. ru.nl In the context of asymmetric synthesis, enantiopure chiral auxiliaries, such as tartaramides, are used to create chiral Lewis acid complexes that can differentiate between the two faces of a prochiral substrate.

This compound derivatives, like N,N,N',N'-tetramethyl-L-tartaramide, have been successfully employed as enantiomerically pure chiral auxiliaries for the formation of chiral Lewis acids. researchgate.net These auxiliaries can form complexes with metal centers (e.g., Boron, Titanium), creating a chiral pocket around the reactive center. oup.comacs.org This chiral environment dictates the trajectory of the incoming nucleophile or reactant, leading to preferential attack on one of the two prochiral faces (enantiofacial selection).

The effectiveness of this selection is influenced by several factors. The structure of the this compound, including the steric bulk of the N-substituents, plays a crucial role in defining the shape of the catalytic pocket. Furthermore, the choice of the metal center for the Lewis acid is critical; for instance, the ionic radius of the metal can significantly alter the geometry of the transition state and even reverse the enantioselectivity of the reaction. nih.gov Detailed computational and experimental studies have shown that specific Lewis and Brønsted acid interactions between the substrate, the ligand, and the catalyst are key to achieving high levels of enantiodivergence. nih.gov This principle allows for the rational design of catalytic systems where the same chiral source can produce either enantiomer of a product simply by changing the metal triflate. nih.gov

The asymmetric allylboration of carbonyl compounds is a powerful and reliable carbon-carbon bond-forming reaction for the stereocontrolled synthesis of homoallylic alcohols. bristol.ac.ukd-nb.info The reaction proceeds through a highly organized, chair-like six-membered transition state, which accounts for the high degree of stereoselectivity observed. bristol.ac.uk Chiral auxiliaries derived from tartaric acid have been instrumental in controlling the stereochemical outcome of these reactions.

Tartaramides have been rationally designed to act as effective chiral auxiliaries in this context. For example, N,N'-dibenzyl-N,N'-ethylenetartramide has been developed as a highly efficient chiral auxiliary for the allylboration reaction. acs.org Similarly, chiral dioxaborolanes, which are cyclic boronic esters, can be readily prepared from N, N, N', N'-tetramethyl-L-tartaramide and an alkylboronic acid. acs.org These chiral boronates react with allylic nucleophiles to generate chiral allylboronating agents. When these agents react with aldehydes, they transfer their chirality, yielding homoallylic alcohols with high enantiomeric excess. The stereochemical outcome is dictated by the specific conformation adopted in the cyclic transition state, where steric interactions between the aldehyde substituents and the chiral auxiliary direct the approach of the allyl group. bristol.ac.uk A highly efficient and practical allylboronate tartramide has been shown to be effective for the asymmetric allylboration of achiral aldehydes. acs.org

Asymmetric oxidation reactions are fundamental for introducing oxygen-containing functional groups with high stereocontrol. This compound derivatives have proven to be valuable as chiral ligands and auxiliaries in several key oxidation processes. kirj.eeacademie-sciences.fr

Baeyer–Villiger Oxidation: The Baeyer–Villiger (BV) oxidation is a process that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid. wikipedia.org Achieving enantioselectivity in this reaction has been a significant challenge. kirj.ee N,N,N′,N′-tetrasubstituted derivatives of R,R-tartaric acid have been synthesized and screened as chiral ligands for metal-catalyzed asymmetric BV oxidations. kirj.ee In preliminary studies, catalysts generated from these tartramide ligands in combination with metal complexes, such as those of titanium and copper, have shown promise in catalyzing the BV oxidation of cyclic ketones. kirj.ee For instance, the oxidation of 2-phenylcyclohexanone (B152291) using a catalyst system derived from a tartramide ligand and Cu(OTf)₂ with m-CPBA as the oxidant yielded the corresponding lactone with moderate enantioselectivity. kirj.ee

Table 1: Asymmetric Baeyer-Villiger Oxidation of 2-Phenylcyclohexanone with Tartramide-Metal Catalysts kirj.ee Reaction Conditions: Chiral ligand, metal salt, m-CPBA (meta-chloroperoxybenzoic acid) as oxidant.

Chiral Ligand Metal Salt Product (Lactone) Enantiomeric Excess (ee)
N,N,N′,N′-tetrabenzyl-R,R-tartramide Ti(OiPr)₄ 2-Phenyl-ε-caprolactone 25%

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a powerful method for converting alkenes into chiral vicinal diols using osmium tetroxide and a chiral quinine-derived ligand. wikipedia.orgacsgcipr.org Chiral diamines derived from the reduction of L-tartaramides have the potential to be applied as chiral ligands in this transformation, offering an alternative to the traditional cinchona alkaloids. researchgate.net The C2-symmetric backbone of these diamines can create an effective chiral environment around the osmium center, influencing the facial selection during the osmylation of the double bond and leading to the formation of enantiomerically enriched diols. researchgate.netthieme-connect.de

Stereocontrol in Allylboration Reactions

This compound-Derived Chiral Ligands for Transition Metal Catalysis

The versatility of the this compound scaffold allows for its use as a building block for more complex chiral ligands for transition metal catalysis. By modifying the amide and hydroxyl groups, ligands with tailored electronic and steric properties can be synthesized to suit specific catalytic applications.

The design of effective chiral ligands is central to the success of asymmetric transition metal catalysis. nih.gov Several key principles guide the synthesis of new ligands, many of which are embodied by this compound derivatives. libretexts.orgmdpi.com

Chirality and Symmetry: Tartaramides possess a C2-symmetric axis, which is a common and often desirable feature in chiral ligands. This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. mdpi.com

Rigidity and Pre-organization: The this compound backbone provides a degree of conformational rigidity. This pre-organizes the coordinating atoms in a specific spatial arrangement, which can lower the entropic penalty of metal binding and enhance the stability and selectivity of the resulting catalyst. libretexts.orgnih.gov

Tunability: The N-substituents on the amide groups can be easily varied to fine-tune the steric environment of the metal center. This allows for the optimization of the ligand for a specific substrate and reaction. kirj.eeresearchgate.net For example, N,N,N′,N′-tetraphenyl-R,R-tartramide and N,N,N′,N′-tetrabenzyl-R,R-tartramide were prepared from (+)-dimethyl-R-R-tartrate to be used as chiral ligands. kirj.ee

Chelation and Denticity: The two amide nitrogen atoms and two hydroxyl oxygen atoms offer multiple potential coordination sites. libretexts.org This allows for the design of bidentate, tridentate, or even tetradentate ligands, leading to the formation of stable chelate rings with a metal ion. The stability of these complexes is enhanced by the chelate effect. libretexts.org

By applying these principles, researchers have synthesized various this compound-based ligands, including macrocycles and other complex structures, for use in asymmetric catalysis. acs.orgacademie-sciences.fr

The ability of this compound-derived ligands to coordinate with a wide range of transition metals and lanthanides is fundamental to their application in catalysis. kirj.eecdnsciencepub.com The coordination chemistry dictates the geometry, stability, and reactivity of the resulting metal complex. nih.govnih.govopenstax.org

Titanium (Ti) Complexes: Titanium complexes featuring this compound-derived ligands have been investigated for various catalytic transformations. kirj.eeresearchgate.netrsc.orgresearchgate.netdiva-portal.org For instance, titanium(IV) isopropoxide can coordinate with tartramide ligands to form catalysts for the Baeyer-Villiger oxidation. kirj.ee The nature of the ligand framework, including its steric bulk and the binding motif (e.g., κ¹ vs. κ²), significantly influences the coordination environment and the catalytic activity of the titanium center. researchgate.net

Copper (Cu) Complexes: Copper is another common metal used in conjunction with tartramide ligands. kirj.ee Copper(II) triflate (Cu(OTf)₂) forms active catalysts with N-tetrasubstituted tartramides for the asymmetric Baeyer-Villiger oxidation, in some cases providing better enantioselectivity than the corresponding titanium systems. kirj.ee The interaction between the amide groups of the ligand and the copper ion creates a defined chiral environment that directs the stereochemical outcome of the oxidation. kirj.eeresearchgate.net

Lanthanide Complexes: Lanthanide ions, such as Scandium (Sc) and Yttrium (Y), are hard Lewis acids that can form complexes with the hard oxygen donors of tartramide ligands. nih.gov Chiral ligands in combination with lanthanide triflates like Sc(OTf)₃ have been used to create powerful catalysts for enantioselective Michael additions. nih.gov The large and flexible coordination sphere of lanthanide ions allows for unique catalytic activity, and the choice of the specific lanthanide can be a tool for tuning the selectivity of the reaction. nih.govrsc.org

The coordination of these metals to the this compound ligand, often involving the hydroxyl oxygens and sometimes the amide carbonyls, creates a rigid, well-defined chiral pocket that is essential for effective asymmetric induction. kirj.eecdnsciencepub.com

Influence on Reaction Enantioselectivity and Rate

The structure of the this compound ligand plays a crucial role in determining the enantioselectivity and rate of the reactions they catalyze. The steric and electronic properties of the substituents on the amide nitrogens can be fine-tuned to create a specific chiral environment around the catalytic center.

In some applications, the enantioselectivity achieved with this compound-based catalysts has been moderate. For instance, in the Baeyer-Villiger oxidation of cyclic ketones using a copper(II)triflate/aldehyde/O₂ system, various N-containing chiral ligands, including this compound derivatives, were screened. kirj.ee While the system was capable of oxidizing ketones to their corresponding lactones in moderate yields, the enantioselectivity was generally low. kirj.ee In one specific case, the oxidation of 2-phenylcyclohexanone using a catalyst system with a this compound-derived ligand resulted in an enantiomeric excess (ee) of 26%, though the isolated yield of the lactone was very low at 5%. kirj.ee The catalytic activity in these systems was also found to be highly dependent on the nature of the aldehyde co-reagent used. kirj.ee

Table 1: Enantioselective Baeyer-Villiger Oxidation of 2-Phenylcyclohexanone Catalyzed by a Copper(II)/Tartaramide System kirj.ee

This table presents data on the catalytic performance of a this compound-derived ligand in the Baeyer-Villiger oxidation.

Substrate Chiral Ligand Aldehyde Co-reagent Yield (%) Enantiomeric Excess (ee, %)
2-Phenylcyclohexanone This compound Derivative Benzaldehyde 5 26

Dual Chiral Brønsted Acid-Lewis Acid Catalytic Systems

A particularly effective strategy in asymmetric catalysis involves the use of dual catalytic systems where a chiral this compound acts in concert with a Lewis acid. nih.gov Tartaramides derived from tartaric acid can function as chiral Brønsted acids, while a co-catalyst, typically a metal salt, serves as a Lewis acid. nih.gov This synergistic approach has been successfully applied to the enantioselective addition of boronates to oxoniums, such as those generated from chromene acetals. nih.gov

In this system, the this compound-derived Brønsted acid is used in conjunction with a lanthanide triflate Lewis acid. nih.gov The reaction is enhanced by the presence of salts like cerium(IV) triflate (Ce(OTf)₄) or ytterbium(III) triflate (Yb(OTf)₃). nih.gov The combination of the chiral Brønsted acid and the metal Lewis acid can be used in catalytic amounts, as low as 5 mol % relative to the substrate. nih.gov

Optimization studies revealed that the choice of the Lewis acid and its counterion is critical. While the addition of a Lewis acid could sometimes lead to decomposition, reducing the concentration of the combined Brønsted acid-Lewis acid catalyst led to a significant increase in enantioselectivity. nih.gov Zinc triflate (Zn(OTf)₂) was found to be a substantially better Lewis acid co-catalyst than the more commonly used scandium triflate (Sc(OTf)₃) for this transformation. nih.govresearchgate.net The optimal conditions, which depend on the electronic properties of the specific chromene acetal (B89532) and boronate, were achieved through a dual catalyst system comprising a chiral this compound-based Brønsted acid and a metal triflate Lewis acid. nih.gov This dual activation strategy, where the Lewis acid enhances the acidity of another species, is a recognized concept in catalysis. rsc.orglibretexts.org

Table 2: Effect of Lewis Acid in this compound-Catalyzed Boronate Addition nih.gov

This table illustrates the impact of different Lewis acids on the enantioselectivity of the reaction.

Chiral Catalyst (Brønsted Acid) Lewis Acid Enantiomeric Ratio (e.r.)
This compound Derivative Ce(OTf)₄ High
This compound Derivative Yb(OTf)₃ High
This compound Derivative Zn(OTf)₂ Substantially Better Selectivity
This compound Derivative Sc(OTf)₃ Lower Selectivity

Mechanistic Insights into this compound-Catalyzed Reactions

Elucidation of Catalytic Cycles and Intermediates

Understanding the mechanism of this compound-catalyzed reactions is key to optimizing their performance and expanding their applicability. Mechanistic studies, including spectroscopic analysis, have provided valuable insights into the catalytic cycle and the nature of the reactive intermediates. nih.gov

For the dual Brønsted acid-Lewis acid catalyzed addition of boronates to chromene acetals, a plausible catalytic cycle has been proposed. nih.gov The cycle is believed to commence with an exchange process between the boronate and the this compound acid catalyst to form a key intermediate: a chiral dioxoborolane. nih.gov The addition of the Lewis acid to this complex is thought to enhance the acidity of the boronate. nih.gov

Upon introduction of the chromene acetal substrate, the activated boronate facilitates the formation of a pyrylium (B1242799) intermediate. nih.gov This step is concomitant with the generation of a boronate species that subsequently delivers its nucleophilic group (e.g., styryl) to the electrophilic pyrylium ion. nih.gov The formation of the pyrylium intermediate has been supported by spectroscopic evidence; UV-visible analysis showed a distinct absorbance peak at 449 nm appearing over the course of the reaction, which is characteristic of such species. nih.gov Further validation for the proposed cycle comes from a stoichiometric reaction where the pre-formed chiral dioxoborolane intermediate was reacted with the chromene acetal in the presence of the Lewis acid, affording the final product in high yield (85%) and excellent enantiomeric ratio (98:2). nih.gov This experiment strongly supports the role of the dioxoborolane as a central intermediate in the catalytic process. nih.gov

Kinetic Studies of Stereoselective Processes

Kinetic evaluations provide quantitative data that further illuminates the reaction mechanism and the roles of the different catalytic species. nih.gov For the dual this compound-lanthanide triflate system, kinetic studies of the reaction demonstrated a first-order dependence on the concentration of both the this compound acid catalyst and the Lewis acid co-catalyst, Ce(OTf)₄. nih.gov

This first-order relationship with respect to both catalytic components is consistent with the spectroscopic data and the proposed catalytic cycle. nih.gov It suggests that a complex formed between the this compound-derived dioxoborolane and the Lewis acid is the key species involved in the rate-determining and enantio-determining step of the reaction. nih.gov The kinetic data reinforces the proposed mechanism where the this compound and the Lewis acid work in a cooperative, synergistic fashion rather than as independent catalysts. nih.gov Such detailed mechanistic and kinetic investigations are crucial for the rational design of more efficient and selective this compound-based catalytic systems. nih.govnih.gov

Tartaramide in Materials Science and Chiral Separations

Design and Synthesis of Chiral Organic-Inorganic Hybrid Materials

The integration of chiral organic molecules like tartaramides into inorganic frameworks, such as silica (B1680970), results in hybrid materials that combine the robustness of the inorganic matrix with the specific stereochemical properties of the organic component. academie-sciences.frresearchgate.net These materials are of great interest for their potential applications in enantioselective processes. academie-sciences.fr

A key strategy for creating these hybrid materials is the sol-gel process, which involves the hydrolysis and polycondensation of silylated tartaramide precursors. academie-sciences.fracademie-sciences.fr This method allows for the formation of a continuous network where the chiral organic moiety is covalently bonded to the inorganic silica backbone. researchgate.net

The synthesis of the precursor typically begins with an enantiomer of a this compound, such as (R,R)-(+)-N,N,N′,N′-tetramethyl-L-tartaramide or (S,S)-(−)-N,N,N′,N′-tetramethyl-D-tartaramide. academie-sciences.fr A common synthetic route involves a two-step process:

Alkoxide formation and etherification : The this compound is reacted with a strong base like thallium ethoxide to form an alkoxide, which is then etherified, for example, with allyl bromide. academie-sciences.fr

Hydrosilylation : The resulting diallyl derivative undergoes hydrosilylation with a trialkoxysilane, such as triethoxysilane, in the presence of a catalyst like the Karstedt catalyst. This step introduces the silyl (B83357) groups that are essential for the subsequent sol-gel process. academie-sciences.fr

Once the silylated this compound precursor is synthesized, it is subjected to hydrolysis and condensation reactions. This is typically initiated by the addition of water and a catalyst, which can be either acidic (e.g., HCl) or basic (e.g., tetrabutylammonium (B224687) fluoride, TBAF). academie-sciences.fr The hydrolysis of the triethoxysilyl groups generates reactive silanol (B1196071) (Si-OH) groups, which then condense with each other to form a three-dimensional siloxane (Si-O-Si) network, entrapping the chiral this compound unit within the material. researchgate.netmdpi.com

The sol-gel process results in the formation of a hybrid material characterized by an interconnected organic-inorganic network. researchgate.net The extent to which the precursor molecules link together is known as the degree of condensation, a critical parameter that influences the material's final properties. This is studied using solid-state Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance (CP MAS NMR) spectroscopy, particularly 29Si NMR. academie-sciences.fracademie-sciences.fr

The 29Si CP MAS NMR spectra show distinct signals corresponding to different silicon environments, denoted as Tn structures, where 'n' represents the number of bridging oxygen atoms connected to the silicon atom.

: C–Si(OR)(OSi)₂

: C–Si(OH)(OSi)₂

: C–Si(OSi)₃

CatalystXerogelDegree of Condensation (%)29Si CP MAS NMR Signals (ppm)
TBAFX3D96T² at ~ -59 ppm, T³ at ~ -66 ppm
TBAFX3L97
HClX4D73T¹ at ~ -49 ppm, T² at ~ -58 ppm, T³ at ~ -66 ppm
HClX4L76

The porosity and surface area of these hybrid materials are crucial for applications such as catalysis and separations. These properties are typically characterized using the Brunauer-Emmett-Teller (BET) method. Research has shown that the this compound-silica hybrid xerogels prepared via the described sol-gel methods are generally non-porous. academie-sciences.fr The reported BET surface areas for these materials are consistently low, typically less than 10 m²g⁻¹. academie-sciences.fr This suggests that while the organic component is successfully integrated, it fills the pores that might otherwise form in a pure silica gel, leading to a dense solid structure. While some sol-gel derived hybrid materials can achieve high surface areas, the specific nature of the this compound precursors and the condensation conditions used in these studies lead to non-porous solids. researchgate.net

MaterialBET Surface Area (m²g⁻¹)Porosity Type
This compound-Silica Hybrid Xerogels (X3D, X3L, X4D, X4L)< 10Non-porous

Network Formation and Degree of Condensation Studies

This compound-Based Chiral Stationary Phases for Chromatography

The ability to separate enantiomers is critical in the pharmaceutical industry and many other areas of chemistry. This compound derivatives have proven to be effective chiral selectors when immobilized on a solid support, forming what is known as a chiral stationary phase (CSP) for use in high-performance liquid chromatography (HPLC). researchgate.netacs.org

The creation of a this compound-based CSP involves synthesizing a suitable this compound derivative and then attaching it to a chromatographic support material. researchgate.net Common supports include silica gel and porous graphitic carbon (PGC). researchgate.netresearchgate.net

The immobilization process can be achieved through several methods. For silica-based CSPs, a common approach is to covalently bond the this compound derivative to the silica surface. This can be done by first functionalizing the this compound with a silane (B1218182) group, which can then react with the hydroxyl groups on the silica surface. researchgate.net An alternative method involves coating the chiral selector onto the support material, which is a more common approach for supports like PGC. researchgate.net For instance, this compound derivatives have been successfully coated onto PGC to create effective CSPs. researchgate.net The tartaric acid moiety itself can be incorporated into a stationary phase either as a single unit or as part of a larger polymer immobilized on the support. researchgate.net

The ability of a this compound-based CSP to separate enantiomers stems from the differential interactions between the two enantiomers of an analyte and the chiral environment of the stationary phase. e3s-conferences.org This process, known as chiral recognition, is a complex phenomenon governed by a combination of intermolecular forces. mdpi.com

For this compound-based CSPs, several key interactions are believed to be responsible for chiral discrimination:

Hydrogen Bonding : The amide (N-H) and carbonyl (C=O) groups within the this compound structure are excellent hydrogen bond donors and acceptors. Research has indicated that the amide N-H functions are essential for chiral recognition on these types of sorbents. researchgate.net

Dipole-Dipole Interactions : The polar amide bonds also contribute to dipole-dipole interactions.

π-π Interactions : If the this compound derivative includes aromatic rings, π-π stacking interactions with aromatic analytes can play a significant role.

The mechanism often involves a "three-point interaction model," where at least three simultaneous interactions between the chiral selector and one of the analyte's enantiomers are necessary for effective discrimination. In some systems, the chiral recognition mechanism can also involve a synergistic interaction between the analyte, the chiral this compound selector, and achiral components of the stationary phase, such as free aminopropyl groups on a silica support. nih.gov

Enantioselective Resolution of Racemic Mixtures

The separation of enantiomers, or enantioselective resolution, is a critical process in the pharmaceutical, chemical, and food industries, where the biological activity of a molecule is often dependent on its stereochemistry. This compound derivatives have proven to be highly effective chiral selectors for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of chiral separations, HPLC columns are often packed with a chiral stationary phase (CSP) that selectively interacts with one enantiomer over the other, leading to their separation.

This compound derivatives have been successfully employed as CSPs in HPLC for the resolution of a wide range of racemic compounds. acs.org For instance, novel 2-chrysenyl- and 1-pyrenyl-tartaramide derivatives have been synthesized and coated onto porous graphitic carbon for use as chiral phases in liquid chromatography. capes.gov.brkisti.re.krexaly.com These this compound-based CSPs have demonstrated the ability to separate enantiomers of various compounds, including binaphthol derivatives, ketoprofen, and amino acid derivatives. google.com The chiral recognition mechanism is attributed to the formation of transient diastereomeric complexes between the this compound CSP and the enantiomers of the analyte, driven by a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. mdpi.comresearchgate.net

Research has also explored the use of this compound derivatives as chiral mobile phase additives (CMPAs). researchgate.net In this approach, the chiral selector is added to the mobile phase, and the separation occurs on an achiral stationary phase. This method offers flexibility, as the concentration and type of chiral additive can be easily varied to optimize the separation. nih.gov

A study on the resolution of diastereomeric tartaric acid monoamides using reversed-phase HPLC (RP-HPLC) provides insight into the relationship between molecular structure and elution order. asianpubs.orgasianpubs.org Three pairs of O,O'-diacetyl-(2R, 3R)-tartaric amides were successfully resolved. It was observed that (R,R,R)-tartaramides eluted faster than their (R,R,S)-tartaramide counterparts. asianpubs.orgasianpubs.org This elution behavior was correlated with the hydrophobicity of the diastereomers, as explained by the logarithm of the partition coefficient (log P value). asianpubs.orgasianpubs.org

Table 1: HPLC Resolution of Diastereomeric Tartaramides

Diastereomeric Pair Elution Order Key Finding Reference
O,O'-diacetyl-(2R, 3R)-tartaric amides (R,R,R) before (R,R,S) Elution order is correlated with the calculated log P value, indicating the influence of hydrophobicity. asianpubs.orgasianpubs.org
Nano-Liquid Chromatography (Nano-LC) for Acidic Compounds

Nano-liquid chromatography (nano-LC) is a miniaturized version of HPLC that utilizes columns with internal diameters of 100 µm or less. uio.no This technique offers enhanced sensitivity and is particularly advantageous when dealing with limited sample volumes, making it a valuable tool in fields like proteomics and metabolomics. uio.no

In the realm of chiral separations, nano-LC has been effectively used for the enantiomeric resolution of acidic compounds. nih.gov A tert-butylbenzoylated tartardiamide chiral stationary phase has been specifically employed for this purpose. acs.org The use of nano-LC in combination with this compound-based CSPs allows for the efficient separation of enantiomers from complex matrices, even at low concentrations. nih.gov The reduced column dimensions in nano-LC lead to lower flow rates and solvent consumption, making it a more environmentally friendly and cost-effective technique compared to conventional HPLC. uio.no

Resolution of Diastereomeric this compound Derivatives

The separation of diastereomers, which are stereoisomers that are not mirror images of each other, can often be achieved using achiral chromatographic methods. A study demonstrated the successful resolution of three pairs of diastereomeric tartaric acid monoamides, specifically O,O'-diacetyl-(2R, 3R)-tartaric amides, using achiral reversed-phase HPLC (RP-HPLC). asianpubs.org

The research found a distinct correlation between the molecular structure of the this compound diastereomers and their elution order. asianpubs.org Specifically, the O,O'-diacetyl-(2R,3R)-tartaric acid (R)-amides, also referred to as (R,R,R)-tartaramides, were observed to elute faster than the corresponding (R,R,S)-tartaramides. asianpubs.orgasianpubs.org This observation was explained by differences in the hydrophobicity of the diastereomers, which could be correlated to their calculated logarithm of the partition coefficient (log P) values in an n-octanol/water system. asianpubs.orgasianpubs.org The study also utilized 1H NMR spectroscopy to determine the conformation of these compounds in solution, which further supported the observed elution behavior. asianpubs.org

Application of this compound Derivatives as Chiral Mobile Phase Additives

Beyond their use in chiral stationary phases, this compound derivatives have also found application as chiral mobile phase additives (CMPAs) in HPLC. researchgate.netnih.gov In this technique, a chiral selector is dissolved in the mobile phase, which then interacts with the enantiomers of the analyte to form transient diastereomeric complexes. nih.gov These complexes have different affinities for the achiral stationary phase, leading to their separation.

The use of this compound derivatives as CMPAs offers several advantages, including the ability to use conventional achiral columns and the flexibility to easily adjust the concentration of the chiral additive to optimize the separation. nih.gov This approach has been successfully applied to the enantioseparation of various compounds. researchgate.net For example, a self-prepared di-n-amyl l-tartrate-boric acid complex has been used as a chiral mobile phase additive for the reversed-phase HPLC separation of 11 different amino alcohols. researchgate.net

This compound in Ion-Selective Electrode Development

Ion-selective electrodes (ISEs) are analytical devices that measure the activity of a specific ion in a solution. lcms.cz The core component of an ISE is an ionophore, which is a molecule that selectively binds to the target ion. researchgate.net

Ionophore Design and Metal Ion Selectivity

This compound derivatives have been investigated for their potential as ionophores in the development of ISEs for metal ions. researchgate.net The design of these ionophores leverages the ability of the amide groups within the this compound structure to form strong dipole-ion interactions with metal cations. researchgate.net By modifying the substituents on the amide nitrogens, the selectivity of the ionophore for different metal ions can be tuned.

For example, 2,3-O-isopropylidene-L-tartaramides have been synthesized and proposed as potential ionophores for alkali and alkaline earth metal ions. researchgate.net The chiral nature of the this compound backbone can also play a role in the ion-binding process, potentially leading to enantioselective recognition of chiral metal complexes. The development of this compound-based ionophores opens up possibilities for creating novel sensors for a variety of metal ions with high selectivity and sensitivity. d-nb.infonih.govmdpi.com

Complexation Chemistry with Alkali and Alkaline Earth Metal Ions

The ability of tartaramides to form complexes with various metal ions, including alkali (Group 1) and alkaline earth (Group 2) metals, is a significant aspect of their chemistry, underpinning their applications in materials science and chiral separations. The complexation typically occurs through the lone pairs of electrons on the oxygen atoms of the amide carbonyl groups and, where available, the hydroxyl groups of the tartaric acid backbone. This interaction is primarily a Lewis acid-base reaction, where the metal ion acts as the Lewis acid (electron pair acceptor) and the oxygen atoms of the this compound act as Lewis bases (electron pair donors).

The formation and stability of these complexes are governed by several factors, including the nature of the metal cation (its size, charge, and polarizing power) and the specific structure of the this compound ligand. Generally, alkaline earth metals, with their +2 charge and smaller ionic radii, exhibit a greater tendency to form stable complexes compared to the alkali metals, which have a +1 charge. nih.govscirp.org This is due to the stronger electrostatic interactions between the divalent cations and the ligand's donor atoms.

Research Findings on Complex Stability

Detailed studies on the binding properties of neutral diamide (B1670390) ligands provide significant insight into the interactions with alkaline earth cations. Research on N,N,N',N'-tetra-n-propyl amides of 1,2-ethylenedioxydiacetic acids, which share the diamide functionality with tartaramides, has demonstrated a clear selectivity for divalent over monovalent cations. nih.gov Potentiometric and spectroscopic studies are common methods used to determine the stability constants (log K) of these complexes in solution. cdnsciencepub.comnih.gov These constants provide a quantitative measure of the strength of the metal-ligand interaction.

For alkaline earth metals, the stability of the complexes often follows a trend related to the ionic radius of the cation. nih.gov Typically, smaller ions with higher charge density form more stable complexes. scirp.org For instance, studies on neutral diamide ligands in anhydrous methanol (B129727) have shown that the order of apparent association equilibrium constants for complexation with Group 2 cations is Ca²⁺ > Sr²⁺ > Ba²⁺ > Mg²⁺. nih.gov The particularly high affinity for Ca²⁺ is a noteworthy finding. This trend is influenced by a combination of factors, including the optimal fit of the cation within the coordination sphere created by the ligand and the desolvation energy of the metal ion upon complexation. nih.gov

The stoichiometry of the resulting complexes can also vary. While 1:1 ligand-to-metal complexes are common, other ratios such as 2:1, 3:2, and 4:3 have also been observed, depending on the specific ligand and cation. nih.gov The formation of these higher-order complexes is influenced by the flexibility of the ligand and the coordination preferences of the metal ion.

While extensive data for simple tartaramides is specialized, the binding behavior can be effectively represented by closely related neutral diamide ligands. The table below shows apparent association constants for the complexation of alkaline earth metal cations with N,N,N',N'-tetra-n-propyl-1,2-phenylenedioxydiacetamide in methanol at 25°C, illustrating the typical stability trends.

Apparent Association Equilibrium Constants (Ka) for Diamide-Alkaline Earth Metal Complexes nih.gov
Metal IonIonic Radius (Å)Association Constant (Ka, M-1)Log Ka
Mg2+0.724.04 x 1022.61
Ca2+1.007.33 x 1044.86
Sr2+1.181.23 x 1044.09
Ba2+1.354.42 x 1033.65

The data clearly illustrates the peak affinity for Ca²⁺ among the alkaline earth metals for this type of ligand. nih.gov The weaker binding of Mg²⁺, despite its smaller size and high charge density, can be attributed to its high hydration energy, which must be overcome for complexation to occur. The larger Sr²⁺ and Ba²⁺ ions show progressively weaker binding, likely due to a poorer geometric fit and lower charge density. nih.gov

The interaction with alkali metals is generally weaker due to their lower +1 charge. For example, the apparent association constant for the N,N,N',N'-tetra-n-propyl-cis-1,2-cyclohexanedioxydiacetamide ligand with Na⁺ was found to be 56 M⁻¹, and even smaller for K⁺ at 11 M⁻¹. nih.gov This highlights the pronounced preference of these diamide structures for the more highly charged alkaline earth cations.

Supramolecular Chemistry and Crystal Engineering of Tartaramide

Quasiracemic Systems Involving Tartaramide and Analogues

Quasiracemates are cocrystals composed of equimolar amounts of two structurally similar but distinct chiral molecules of opposite configurations. The study of quasiracemic systems involving this compound and its analogues, such as malamide, provides significant insights into the principles of molecular recognition and crystal packing. A notable example is the quasiracemate formed between (+)-tartaramide and (-)-malamide, a system first explored by Pasteur in 1853. rsc.org

The crystallization of quasienantiomeric pairs, such as (+)-tartaramide and (-)-malamide, often results in the formation of bimolecular crystalline assemblies. rsc.org While it was traditionally thought that quasienantiomers would consistently form near-centrosymmetric crystal packing motifs, studies on the this compound/malamide system have challenged this notion. rsc.orgresearchgate.net The structural differences between this compound and malamide, specifically the substitution of a hydroxyl (OH) group for a hydrogen (H) atom, introduce variations in sterics and electrostatic features. rsc.org Despite these differences, quasiracemate formation readily occurs, highlighting the robustness of the cocrystallization process. rsc.org

Investigations into methyl and butyl derivatives of the this compound/malamide system have further elucidated the crystallization behavior. rsc.org For instance, the methyl amide quasiracemate, (+)-2-Me/(-)-3-Me, organizes into 2D molecular sheets propagated by N-H···O contacts. rsc.org The added steric bulk of butyl groups in other derivatives increases the distance between the core components, influencing the crystal packing. rsc.org The formation and stability of these quasiracemic crystals are often probed using techniques like hot-stage thermomicroscopy. researchgate.net

The crystal structures of this compound and its quasiracemic systems are dominated by extensive networks of hydrogen bonds. rsc.orgsoton.ac.uk In racemic this compound, a complex network of N-H···O and O-H···O contacts utilizes every OH and NH hydrogen-bond donor, resulting in 12 unique hydrogen bonds for each racemic pair. rsc.org Similarly, the quasiracemate of (+)-tartaramide and (-)-malamide achieves a comparable molecular alignment through 11 distinct N/O-H···O interactions per pair. rsc.org The loss of one O-H···O contact in the quasiracemate compared to the racemic this compound is a direct consequence of the OH to H substitution in malamide. rsc.org

The primary and secondary amides in these structures consistently orient the C=O group to participate in these hydrogen bonding networks. researchgate.net The packing of primary tartramides is primarily driven by N-H···O=C hydrogen bonds, which are supplemented by strong O-H···O=C and weaker N-H···OH bonds. researchgate.net In derivatives that include methyl ester or methylamide groups, O-H···O-H···O=C hydrogen-bond patterns tend to be more dominant. researchgate.net These interactions lead to the formation of characteristic aggregates, such as cyclic dimers. researchgate.net

A key aspect of the crystal engineering of this compound systems is the analysis of their symmetry elements. rsc.org While approximately 92% of all known racemates crystallize in centrosymmetric space groups, utilizing inversion symmetry, the this compound/malamide quasiracemates exhibit more complex behavior. rsc.org These systems often show component alignment defined by both inversion and/or glide symmetry. rsc.orgresearchgate.net

For example, racemic this compound ((±)-2-H) displays both glide-plane and inversion symmetry relationships. rsc.org The corresponding quasiracemate ((+)-2-H/(-)-3-H) is isostructural and exhibits approximate inversion and glide plane symmetry. rsc.org In contrast, racemic malamide ((±)-3-H) organizes with both inversion and glide symmetry, but with a different molecular alignment due to the absence of one hydroxyl group. rsc.org The presence of glide symmetry, or approximate glide symmetry, is a recurring feature in all the examined crystal structures of these this compound/malamide systems. rsc.org

Solid-state density functional theory (DFT) calculations are employed to quantify the stabilization of these crystals and to understand the observed packing tendencies. rsc.orgrsc.org Lattice energy (E_latt) and intermolecular interaction energy (E_int) calculations reveal the subtle energetic differences that govern crystal formation. rsc.org

For the racemic this compound and its quasiracemate with malamide, the calculated lattice and intermolecular interaction energies are quite similar. rsc.org However, the intermolecular energy of the racemate is favored by 13.23 kJ mol⁻¹ over the quasiracemate, a difference attributed to the loss of one O-H···O hydrogen bond per molecular pair in the quasiracemate. rsc.org Computational experiments involving the creation of hypothetical quasiracemates by substituting components within the crystal lattice of the parent racemates consistently show a decrease in lattice stabilization compared to the experimentally observed quasiracemic crystal structures. rsc.org For instance, converting the structure of racemic methyl this compound ((±)-2-Me) to a hypothetical quasiracemate resulted in lattice energies that were +9.07 and +29.62 kJ mol⁻¹ less stable than the actual quasiracemate. rsc.org These calculations underscore the fine energetic balance that dictates the formation of stable quasiracemic crystals.

Crystal Symmetry Analysis (Inversion and Glide Symmetry)

Rational Design of Crystalline Materials through Molecular Recognition

The principles of molecular recognition, guided by an understanding of intermolecular interactions and symmetry, allow for the rational design of crystalline materials based on this compound. nih.gov By making slight chemical modifications to the this compound framework or its pendant groups, it is possible to control the assembly of molecules into specific crystalline architectures. rsc.orgchemrxiv.org

The quasiracemate approach is a powerful tool in this context. researchgate.net The predictable formation of bimolecular crystals that often mimic the centrosymmetric alignment of their racemic counterparts allows for a degree of control over the crystal packing. researchgate.net However, as the this compound/malamide system demonstrates, deviations from this expected behavior can occur, offering opportunities to create more complex, non-centrosymmetric structures. rsc.orgresearchgate.net The ability to create crystalline materials with tailored properties is crucial for applications in fields such as pharmaceuticals and materials science. nih.gov The construction of complex two-dimensional covalent organic frameworks (COFs), for example, relies on the precise control of molecular assembly through rational design, a principle that is well-illustrated by the behavior of this compound-based systems. nih.govnih.gov

Biological and Enzymatic Interactions of Tartaramide at the Molecular Level

Investigation of Enzyme Inhibition Mechanisms

The structure of tartaramide makes it a candidate for investigation as an enzyme inhibitor, where a molecule binds to an enzyme to decrease its activity. researchgate.net Enzyme inhibition can be reversible, involving non-covalent interactions, or irreversible, where a covalent bond permanently inactivates the enzyme. researchgate.net The primary mechanisms include competitive inhibition, where the inhibitor resembles the substrate and binds to the active site, and non-competitive inhibition, where binding occurs at an allosteric site, altering the enzyme's conformation. researchgate.net

Research has explored this compound derivatives as potential inhibitors for specific and critical enzymes. researchgate.netscribd.com Proteases, enzymes that break down proteins, are common targets. bibliotekanauki.pl For instance, C2 symmetric derivatives incorporating a dihydroxyethylene unit from a D-tartaric acid backbone have been synthesized and evaluated as inhibitors of HIV-1 protease. researchgate.net Two amino alcohol derivatives from this synthesis showed notable inhibitory activity against the virus. researchgate.net

The inhibition of cysteine proteases, which play roles in various diseases, is another area of interest. scribd.combibliotekanauki.pl While specific studies on this compound itself are not widely detailed, related derivatives have been noted in the context of cysteine protease inhibition. scribd.com The development of selective inhibitors for proteases like cathepsin L, a cysteine protease implicated in several diseases, often involves creating peptide-based molecules that can be stabilized against degradation, a principle that could be applied to this compound-based structures. rsc.org

Molecular docking studies, a computational method to predict the binding orientation and affinity of one molecule to another, are often used to understand these interactions at a molecular level. researchgate.netnih.gov Such studies help in the rational design of new enzyme inhibitors by predicting how a molecule like this compound would fit into an enzyme's binding pocket. nih.govphyschemres.org

Beyond enzymes, this compound derivatives have been used to probe interactions with other macromolecules, such as DNA. In one study, bis(netropsin) molecules were connected by various linkers, including tartaramides, to study DNA binding. pnas.org The stereochemistry of the this compound linker was found to have a significant effect on the DNA binding and cleaving efficiency. pnas.org Specifically, molecules with an (S,S)-tartaramide linker showed greater DNA binding/cleaving efficiency than those with (R,R)- or (RS,SR)-tartaramide linkers. pnas.org This demonstrates that the specific spatial arrangement of the hydroxyl groups is critical for effective molecular recognition of the DNA minor groove. pnas.org

Table 1: Effect of this compound Stereochemistry on DNA Binding/Cleaving Efficiency This interactive table summarizes the relative DNA binding and cleaving efficiency of bis(netropsin) molecules with different linker molecules as determined by DNA affinity cleaving data. Efficiency decreases down the list. pnas.org

Linker MoleculeRelative Binding/Cleaving Efficiency
β-alanineHighest
succinamide
(S)-malicamide
(R)-malicamide
(S,S)-tartaramide
oxalamide
(RS,SR)-tartaramide
(R,R)-tartaramideLowest

Targeting Specific Proteases and Other Enzymes

Probing Protein Structure and Function with this compound-Derived Reagents

The bifunctional nature of this compound, possessing two amide groups, makes its derivatives suitable for use as chemical cross-linking agents. ontosight.airesearchgate.net Cross-linking is a technique used to connect molecules, providing insights into their proximity and interactions within a biological system. nih.gov

This compound derivatives are effective as cross-linking agents, particularly in the field of proteomics and molecular biology. chemsrc.com N,N'-diallyl-L-tartardiamide (DATD) is a well-known cross-linker used in polyacrylamide gel electrophoresis (PAGE), a technique to separate proteins by size. chemsrc.com The diallyl functionality allows it to be incorporated into the polyacrylamide matrix. Gels cross-linked with DATD are used to study protein composition and have been employed in the analysis of human serum proteins and the characterization of large glycoproteins. chemsrc.com

Another derivative, disuccinimidyl tartarate, acts as a bifunctional cross-linker by reacting with primary amines on proteins. ontosight.ai This makes it a valuable tool for studying protein-protein interactions, conjugating proteins to other biomolecules, and synthesizing biomaterials like hydrogels. ontosight.ai The tartaric acid backbone provides a defined spacing and stereochemistry to the cross-link. ontosight.ai

Table 2: this compound-Based Reagents in Cross-Linking Applications This interactive table outlines various this compound derivatives used as cross-linking agents and their specific applications in biochemical research.

Cross-Linking AgentChemical NameApplicationSource(s)
DATD(+)-N,N'-Diallyl-L-tartardiamideCross-linking agent in polyacrylamide gels for electrophoresis. chemsrc.com
Disuccinimidyl tartarate2,5-pyrrolidinedione, 1,1'-((2,3-dihydroxy-1,4-dioxo-1,4-butanediyl)bis(oxy))bis-, (R-(R,R))-Protein-protein cross-linking, protein conjugation, biomaterials synthesis. ontosight.ai
Polyethylene diepoxymethylene tartramideNot applicablePhotocrosslinking to form new material systems. researchgate.net

Mimicry of Biological Functions by this compound-Based Polymers

The field of biomimetics seeks to create synthetic materials that replicate the function of biological molecules. Polymers based on this compound have been synthesized to mimic the activity of natural antifreeze proteins. researchgate.net

Certain organisms survive in sub-zero temperatures by producing antifreeze proteins (AFPs) or glycoproteins (AFGPs) that inhibit the growth of ice crystals. researchgate.netnih.gov These proteins work not by significantly lowering the freezing point, but through a mechanism called ice recrystallization inhibition (IRI). researchgate.netnih.gov Ice recrystallization is the process where larger ice crystals grow at the expense of smaller ones, which is a major cause of cell damage during freezing and thawing. researchgate.net

Synthetic polymers, specifically poly(tartar amides), have been created as bio-inspired antifreeze additives. researchgate.net Research shows that these polymers strongly interfere with the water crystallization process. researchgate.net While they cause only a minor depression of the freezing point, they induce a significant change in the morphology of ice crystals. researchgate.net Instead of forming typical hexagonal structures, the ice crystals become oriented and partially deformed. researchgate.net

The proposed mechanism for this activity is that the poly(this compound) molecules interact with the thin quasi-liquid layer that exists on the surface of ice crystals below the melting point. researchgate.net By partitioning into this layer, the polymers compete with water molecules that would otherwise add to the growing ice crystal lattice, thereby inhibiting recrystallization and changing the crystal habit. researchgate.net This mimetic function highlights the potential for this compound-based materials in applications like cryopreservation of therapeutic proteins and other biologics. nih.govrsc.org

Perspectives and Future Research Directions

Innovations in Synthetic Strategies for Complex Tartaramide Architectures

While the synthesis of simple tartaramides is well-established, the next frontier lies in the development of efficient and innovative strategies to access more complex and architecturally demanding this compound-based structures. A significant area of focus is the construction of macrocyclic tartaramides. These structures are of interest for their potential as host molecules in supramolecular chemistry and as scaffolds for creating enzyme mimics. Recent approaches have utilized methods like the aminolysis of reactive 2,3-O-isopropylidene-L-tartaryl chloride with various primary and secondary amines to construct the core this compound unit, which can then be elaborated into macrocyclic structures. mdpi.comresearchgate.netresearchgate.net For instance, the synthesis of macrocyclic tetraamides often requires high dilution reaction conditions to favor intramolecular cyclization over intermolecular polymerization. mdpi.com

Future innovations will likely focus on the development of novel protecting group strategies and more efficient cyclization methods to improve the yields and accessibility of these complex macrocycles. The use of dynamic covalent chemistry and template-assisted synthesis could provide powerful tools for the construction of intricate this compound-based architectures. Furthermore, the solid-phase synthesis of sequence-defined polymers incorporating this compound units is an emerging area that could lead to new materials with tailored properties for applications in drug delivery and biotechnology. researchgate.net

Expansion of Catalytic Applications and Selectivity Enhancement

Tartaramides have proven to be highly effective chiral ligands and auxiliaries in a wide range of asymmetric catalytic reactions. kirj.eeresearchgate.net Their C2-symmetric backbone and tunable steric and electronic properties make them ideal candidates for inducing high levels of stereocontrol. This compound derivatives have been successfully employed as ligands in metal-catalyzed reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. researchgate.netresearchgate.net For example, N,N'-diallyl-N,N'-dimethyl this compound derivatives have been used to create chiral stationary phases for enantioselective chromatography, highlighting their robust chiral recognition capabilities. researchgate.net

Future research will likely focus on expanding the scope of this compound-based catalysts to new and challenging asymmetric transformations. A key objective will be the rational design of ligands to achieve higher catalytic activity and enantioselectivity. This will involve fine-tuning the substituents on the amide nitrogens and the hydroxyl groups to optimize interactions with the metal center and the substrate. The development of "organocatalysis in disguise," where the ligand sphere of a metal complex is the primary site of catalytic activity, represents a promising avenue for this compound-based catalysts. derpharmachemica.com High-throughput screening methods, combined with computational modeling, will be instrumental in accelerating the discovery of new and more efficient this compound-based catalytic systems.

Below is a table summarizing the application of selected this compound derivatives in asymmetric catalysis:

This compound Ligand/AuxiliaryReaction TypeMetalSubstrateProduct Yield (%)Enantiomeric Excess (ee %)Reference
N,N,N′,N′-Tetrabenzyl-2,3-O-isopropylidene-R,R-tartramideBaeyer-Villiger OxidationTi(IV)2-Phenylcyclohexanone (B152291)6537 researchgate.net
N,N,N′,N′-Tetrabenzyl-1,4-amino-S,S-2,3-butanediolBaeyer-Villiger OxidationCu(II)2-Phenylcyclohexanone789 researchgate.net

Tailored Materials for Advanced Separations and Sensing

The ability of tartaramides to form specific and stereoselective interactions has made them valuable components in materials designed for advanced separation and sensing applications. This compound derivatives have been immobilized on solid supports, such as silica (B1680970) gel and porous graphitic carbon, to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). researchgate.netsioc-journal.cnmdpi.com These CSPs have demonstrated excellent enantioselectivity for a wide range of racemic compounds, including pharmaceuticals and agrochemicals. sioc-journal.cn

A burgeoning area of research is the development of this compound-based fluorescent sensors for the enantioselective recognition of chiral molecules. pdx.edursc.orgcaltech.edupageplace.de These sensors typically consist of a fluorophore linked to a this compound unit. The binding of a chiral analyte to the this compound moiety leads to a change in the fluorescence properties of the sensor, allowing for the determination of the enantiomeric composition of the analyte. For example, a chiral 1,10-phenanthroline-based fluorescent sensor incorporating a β-amino acid derived from tartaric acid has been shown to exhibit a "turn-off" fluorescence response upon binding to enantiomers of tartaric acid and proline, with the L-enantiomers causing more significant quenching. rsc.org

Future efforts in this area will focus on designing materials with enhanced selectivity and sensitivity. This includes the development of novel polymeric materials and metal-organic frameworks (MOFs) incorporating this compound units for highly efficient chiral separations. In the realm of sensing, the focus will be on creating sensors with larger fluorescence responses, higher enantioselectivity, and applicability in complex biological media. The integration of this compound-based sensors into portable analytical devices, such as those based on smartphones, could enable rapid and on-site chiral analysis. sioc-journal.cn

The table below presents data on the performance of a this compound-based fluorescent sensor for the recognition of chiral carboxylic acids:

Chiral AnalyteStern-Völmer Constant (KSV) for L-enantiomer (M-1)Stern-Völmer Constant (KSV) for D-enantiomer (M-1)Enantioselectivity (KSV,L / KSV,D)Reference
Tartaric Acid28.8817.261.67 rsc.org
Proline113.463.71.78 rsc.org

Deeper Exploration of Bio-Molecular Recognition and Activity Mechanisms

The structural similarity of tartaramides to biological molecules, such as carbohydrates and amino acids, makes them intriguing candidates for studying and mimicking biomolecular recognition events. Research has shown that this compound derivatives can engage in specific interactions with biological macromolecules like DNA. harvard.eduuchicago.eduontosight.ai For instance, bis(netropsin)s linked by a this compound moiety have been shown to bind to the minor groove of DNA with sequence specificity. harvard.edu The chirality of the this compound linker plays a crucial role in the binding affinity and specificity.

Furthermore, the ability of tartaramides to form well-defined supramolecular structures, such as quasiracemates, provides a platform for understanding the fundamental principles of molecular recognition. The study of these assemblies can offer insights into how subtle changes in molecular structure can lead to significant differences in crystal packing and macroscopic properties.

Future research in this domain will delve deeper into the mechanisms of interaction between tartaramides and biomolecules. This will involve the use of advanced analytical techniques, such as X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations, to obtain detailed structural and energetic information about these complexes. A greater understanding of these interactions could pave the way for the design of novel therapeutic agents that target specific biomolecular recognition pathways. For example, this compound-based molecules could be developed as inhibitors of enzymes that process chiral substrates. kirj.ee The exploration of this compound-based organogelators and their interactions with biomolecules is another promising area that could lead to new biomaterials for applications in tissue engineering and drug delivery.

Q & A

Q. Resolution Protocol :

Cross-validate SCXRD with variable-temperature NMR to assess thermal motion.

Use DFT calculations to model solution-phase equilibria.

Compare residual factors (e.g., R₁ = 0.0528 for COD 7230992) with spectroscopic error margins .

How should researchers design experiments to probe this compound’s role in dual Brønsted acid-Lewis acid catalysis?

Q. Experimental Design Framework :

Hypothesis Testing : Determine whether the Brønsted acid activates the substrate or stabilizes transition states.

Control Experiments :

  • Omit Ce(OTf)₄ to isolate Brønsted acid effects.
  • Use achiral acids to test enantioselectivity dependence.

Mechanistic Probes :

  • Isotopic labeling (e.g., deuterated this compound) to track proton transfer.
  • Trapping intermediates with quenching agents (e.g., MeOH) for ESI-MS analysis .

What are the best practices for synthesizing and characterizing poly(this compound)s with controlled stereochemistry?

Q. Synthesis Protocol :

  • Polycondensation : React α,ω-diamines with pentachlorophenyl tartrates in anhydrous DMF at 60°C for 48 hours .
  • Stereocomplexation : Mix enantiomeric poly(this compound)s (e.g., P5DMT and P8DMT) in 1:1 ratios to induce helical aggregation.

Q. Characterization :

  • GPC : Determine Mn and Đ (target Đ < 1.2).
  • CD Spectroscopy : Confirm helical chirality (e.g., Cotton effects at 220 nm).
  • DSC : Measure Tm (e.g., 180–220°C for stereocomplexes) .

How can systematic reviews on this compound applications avoid biases in literature retrieval?

Q. Search Strategy :

Databases : Use PubMed, Web of Science, and COD for crystallographic data. Avoid overreliance on Google Scholar due to reproducibility limitations .

Keywords : Combine "this compound" with terms like "enantioselective catalysis," "quasiracemate," and "polycondensation."

Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details. Exclude non-primary sources (e.g., patents, unreviewed preprints).

Q. Quality Assessment :

  • Evaluate residual factors in crystallography (e.g., R₁ < 0.06).
  • Check for kinetic/thermodynamic control descriptions in catalysis studies .

What statistical approaches are recommended for analyzing contradictory catalytic activity data in this compound systems?

Multivariate Analysis : Use PCA to identify outliers in datasets (e.g., anomalous ee values).

Error Propagation : Quantify uncertainties in reaction yields (e.g., ±5% from HPLC calibration).

Hypothesis Testing : Apply t-tests to compare means across catalyst batches or substrates.

Q. Example Workflow :

  • Data Collection : Tabulate yields, ee, and reaction conditions.
  • Normalization : Adjust for solvent polarity (e.g., using ET(30) scale).
  • Regression Analysis : Correlate ee with steric parameters (e.g., Taft indices) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.